2,6-Diethyl-4-methylaniline

Catalog No.
S1893636
CAS No.
24544-08-9
M.F
C11H17N
M. Wt
163.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diethyl-4-methylaniline

CAS Number

24544-08-9

Product Name

2,6-Diethyl-4-methylaniline

IUPAC Name

2,6-diethyl-4-methylaniline

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5,12H2,1-3H3

InChI Key

OIXUMNZGNCAOKY-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC(=C1N)CC)C

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)C
  • Organic synthesis: The presence of aniline group (-NH2) suggests its possible use as a reactant or intermediate in organic synthesis reactions aimed at producing new molecules with specific properties.aniline group (-NH2) [National Center for Biotechnology Information. PubChem Compound Summary for 2,6-Diethyl-4-methylaniline. PubChem CID=90536, ]
  • Material science: The aromatic ring structure with attached ethyl and methyl groups could be of interest for research in material science, potentially for applications in polymers or functional materials. However, further investigation is needed to determine its specific suitability.

2,6-Diethyl-4-methylaniline is an organic compound with the molecular formula C11H17NC_{11}H_{17}N and a molecular weight of 163.26 g/mol. It is characterized by the presence of an aniline structure, which consists of a phenyl group attached to an amino group, with ethyl and methyl substituents at the 2, 6, and 4 positions, respectively. This compound appears as a liquid at room temperature and is typically used in various chemical syntheses and industrial applications .

, including:

  • Diazotization: This reaction involves converting the amine group into a diazonium salt, which can then undergo further reactions such as coupling or substitution .
  • Arylation: It can undergo Meerwein arylation with vinyl acetate to yield various substituted aromatic compounds .
  • Nitration and Bromination: The compound can be nitrated or brominated under specific conditions, where the orientation of these reactions depends on the acidity of the medium .

Research indicates that 2,6-diethyl-4-methylaniline has significant biological activity. It interacts with various enzymes and proteins, influencing biochemical pathways. Such interactions may include:

  • Enzyme Inhibition: The compound can inhibit certain enzymes, potentially affecting metabolic processes.
  • Toxicological Studies: Studies have shown that derivatives of this compound can exhibit varying degrees of toxicity, necessitating careful handling in laboratory settings.

Several methods exist for synthesizing 2,6-diethyl-4-methylaniline:

  • Grignard Reaction: This involves reacting 2,6-diethyl-4-methyl bromobenzene with magnesium to form the corresponding Grignard reagent, followed by hydrolysis to yield the amine .
  • Diazotization Method: The compound can be synthesized through diazotization followed by coupling reactions with appropriate substrates, such as diethyl malonate .
  • Continuous Flow Preparation: A modern approach that utilizes continuous flow technology for efficient synthesis through diazotization and subsequent reactions .

2,6-Diethyl-4-methylaniline finds application in various fields:

  • Dyes and Pigments: It serves as a precursor for synthesizing azo dyes due to its ability to form diazonium salts.
  • Pharmaceuticals: The compound is utilized in the synthesis of pharmaceutical intermediates.
  • Chemical Intermediates: It acts as a building block for various organic compounds in chemical manufacturing processes .

Interaction studies reveal that 2,6-diethyl-4-methylaniline can influence biochemical pathways through its interaction with biomolecules. Its role in enzyme inhibition suggests potential applications in drug design and development. Additionally, its derivatives may exhibit varying pharmacological properties, making them suitable candidates for further research in medicinal chemistry.

Several compounds are structurally similar to 2,6-diethyl-4-methylaniline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,6-DiethylanilineSimilar ethyl substitutionsUsed primarily in dye synthesis
4-MethylanilineMethyl substitution at para positionLess sterically hindered than 2,6-diethyl-4-methylaniline
3-EthylanilineEthyl substitution at meta positionDifferent reactivity patterns

Uniqueness of 2,6-Diethyl-4-Methylaniline

The uniqueness of 2,6-diethyl-4-methylaniline lies in its specific substituent arrangement that influences its reactivity and biological activity compared to other similar compounds. Its ability to participate in diverse

2,6-Diethyl-4-methylaniline (CAS 24544-08-9), a substituted aromatic amine with the molecular formula $$ \text{C}{11}\text{H}{17}\text{N} $$, serves as a critical intermediate in organic synthesis. Its molecular structure—featuring two ethyl groups at the 2- and 6-positions and a methyl group at the 4-position of the benzene ring—confers unique electronic and steric properties, enabling diverse reactivity in industrial processes.

Key Industrial Applications:

  • Dyes and Pigments: The compound acts as a precursor for azo dyes, anthraquinones, and phthalocyanines. Its amino group facilitates coupling reactions that generate chromophores essential for textile and printing industries.
  • Pharmaceuticals: As a building block for antihistamines, anti-inflammatory agents, and analgesics, 2,6-diethyl-4-methylaniline enables the synthesis of complex drug scaffolds through reductive amination and cross-coupling reactions.
  • Agrochemicals: It is integral to herbicides and fungicides, where its derivatives disrupt enzymatic pathways in pests.
  • Polymers: The compound contributes to polyurethane and polycarbonate resins as a monomer, enhancing thermal stability and mechanical strength in plastics.

Table 1: Industrial Applications and Derivatives

ApplicationDerivative CompoundsKey Reactions Involved
DyesAzo dyes, phthalocyaninesDiazotization, coupling
PharmaceuticalsProcainamide, benzocaineN-alkylation, acetylation
AgrochemicalsHerbicidal imidazolinonesCyclocondensation, nitration
PolymersPolyurethane foamsPolymerization, cross-linking

Historical Development of Synthesis Methodologies

The synthesis of 2,6-diethyl-4-methylaniline has evolved significantly since its first reported preparation in the early 20th century.

Early Methods (Pre-1950):
Initial routes relied on Friedel-Crafts alkylation of toluene derivatives using aluminum chloride ($$ \text{AlCl}_3 $$) as a catalyst. However, these methods suffered from poor regioselectivity and required harsh conditions (200–300°C), leading to mixtures of ortho, meta, and para isomers.

Mid-20th Century Advances:
The introduction of catalytic hydrogenation in the 1950s marked a turning point. For example, hydrogenating 2,6-diethyl-4-nitrotoluene over palladium or platinum catalysts (1–5 bar $$ \text{H}_2 $$, 80–120°C) provided higher yields (>85%) and reduced byproducts. Concurrently, aluminum anilide-mediated alkylation emerged, leveraging ethylene gas under high pressure (150–200 atm) to achieve selective ethylation.

Modern Techniques (Post-2000):
Recent innovations focus on sustainability and precision:

  • Reductive Amination: Using ammonium formate and palladium on carbon ($$ \text{Pd/C} $$) in aqueous 2-propanol, this method achieves N-ethylation at ambient temperatures with >90% selectivity.
  • Sandmeyer Reaction: Converting 2,6-diethyl-4-methylaniline to 2,6-diethyl-4-methylbromobenzene enables subsequent cross-coupling with malononitrile, forming intermediates for herbicides like pinoxaden.

Table 2: Evolution of Synthetic Approaches

EraMethodConditionsYield (%)Selectivity
Pre-1950Friedel-Crafts alkylation250°C, $$ \text{AlCl}_3 $$40–50Low
1950–2000Catalytic hydrogenation100°C, 3 bar $$ \text{H}_2 $$70–85Moderate
Post-2000Reductive amination25°C, $$ \text{Pd/C} $$90–95High

Mechanistic Insights:
Modern protocols emphasize steric and electronic control. For instance, the ethyl groups’ bulkiness directs electrophilic substitution to the 4-position, while palladium catalysts facilitate selective N-alkylation via hydrogen transfer mechanisms. These advances underscore the compound’s enduring role in bridging academic research and industrial innovation.

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being 2,6-diethyl-4-methylaniline [2] [3]. Alternative systematic names include 2,6-diethyl-4-methylbenzenamine and benzenamine, 2,6-diethyl-4-methyl- [4] [3]. The compound is also commonly referred to by various synonyms including 2,6-diethyl-p-toluidine and (2,6-diethyl-4-methyl-phenyl)amine [4] [5].

The molecular formula is established as C₁₁H₁₇N, with a molecular weight of 163.26 grams per mole [6] [4] [5]. The Chemical Abstracts Service registry number is 24544-08-9, and the European Inventory of Existing Commercial Chemical Substances number is 246-307-5 [4] [5] [3]. The compound's International Chemical Identifier is InChI=1S/C11H17N/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5,12H2,1-3H3, with the corresponding InChIKey being GCCTRZXOCPXFEG-UHFFFAOYSA-N [4] [5].

The Simplified Molecular Input Line Entry System representation is CCC1=CC(=CC(=C1N)CC)C, which clearly depicts the structural arrangement of the ethyl and methyl substituents around the aniline core [4] [5]. The compound exhibits a planar aromatic ring system with the amino group and alkyl substituents extending from the benzene framework .

PropertyValueReference
Molecular FormulaC₁₁H₁₇N [6] [4] [5]
Molecular Weight163.26 g/mol [6] [4] [5]
Chemical Abstracts Service Number24544-08-9 [4] [5] [3]
European Inventory Number246-307-5 [4] [5] [3]
International Chemical IdentifierInChI=1S/C11H17N/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5,12H2,1-3H3 [4] [5]
InChIKeyGCCTRZXOCPXFEG-UHFFFAOYSA-N [4] [5]
Simplified Molecular Input Line Entry SystemCCC1=CC(=CC(=C1N)CC)C [4] [5]

Stereochemical Properties and Conformational Isomerism

The stereochemical analysis of 2,6-diethyl-4-methylaniline reveals several important conformational considerations typical of substituted aniline derivatives [7] [8]. The molecule lacks traditional chiral centers but exhibits conformational flexibility due to the presence of ethyl substituents that can undergo rotational motion around carbon-carbon single bonds [9] [8].

Conformational isomerism in substituted anilines arises primarily from rotation around single bonds, particularly the carbon-carbon bonds connecting the ethyl groups to the aromatic ring [9] [10]. Each ethyl substituent can adopt different rotational conformations, leading to multiple possible three-dimensional arrangements of the molecule [9] [10]. The energy barriers associated with these rotational processes are typically low, allowing for rapid interconversion between conformers at room temperature [8] [11].

The amino group nitrogen atom exhibits sp³ hybridization with a pyramidal geometry, contributing to the overall three-dimensional structure [7] [12]. The nitrogen lone pair can participate in resonance with the aromatic π-system, which influences the electronic distribution throughout the molecule [13] [12]. This resonance interaction affects the conformational preferences and rotational barriers of substituents attached to the benzene ring [13] [11].

Studies on related substituted anilines have demonstrated that ortho-substitution patterns significantly influence conformational behavior [8] [11]. The presence of bulky ethyl groups at the 2 and 6 positions creates steric interactions that can restrict certain conformational arrangements [8] [11]. These steric effects, combined with electronic factors, determine the relative stabilities of different conformational isomers [13] [11].

Temperature-dependent nuclear magnetic resonance studies of similar compounds have revealed that rotational barriers around nitrogen-carbon bonds in substituted anilines typically range from 10 to 20 kilocalories per mole [8] [14]. The electronic nature of substituents significantly affects these barrier heights, with electron-donating groups generally lowering the barriers compared to electron-withdrawing substituents [8] [14].

Computational Modeling of Electronic Structure

Computational investigations of aromatic amine electronic structures employ density functional theory methods to elucidate molecular orbital characteristics, electron density distributions, and electronic properties [15] [16] [17]. For substituted anilines like 2,6-diethyl-4-methylaniline, the B3LYP functional with 6-311++G(d,p) basis sets has proven to be an appropriate computational approach for accurate structural and electronic property predictions [15] [13].

The electronic structure of 2,6-diethyl-4-methylaniline is characterized by the interaction between the aromatic π-system and the amino group lone pair [18] [13]. The highest occupied molecular orbital primarily consists of nitrogen lone pair character mixed with aromatic π-orbital contributions [18] [17]. The lowest unoccupied molecular orbital is typically localized on the aromatic ring system with significant contributions from carbon atoms ortho and para to the amino substituent [18] [17].

Density functional theory calculations reveal that the electron-donating nature of the ethyl and methyl substituents enhances the nucleophilic character of the amino nitrogen [13]. This electronic effect is quantified through natural population analysis, which shows increased electron density at the nitrogen center compared to unsubstituted aniline [15] [13]. The substituent effects follow predictable patterns based on their σ and π donor capabilities [13].

The molecular electrostatic potential surface indicates regions of electron deficiency and excess throughout the molecule [15] [17]. The amino nitrogen exhibits significant negative electrostatic potential, consistent with its nucleophilic behavior, while the aromatic carbon atoms show varying electrostatic potential values depending on their proximity to electron-donating substituents [15] [17].

Computational modeling also provides insights into vibrational frequencies and infrared spectroscopic properties [16] [17]. The characteristic nitrogen-hydrogen stretching frequencies appear in the 3300-3500 wavenumber region, while carbon-hydrogen stretching modes from the ethyl and methyl groups contribute to the 2800-3000 wavenumber region [20] [12]. Aromatic carbon-carbon stretching vibrations are typically observed around 1600 and 1500 wavenumbers [20] [12].

Time-dependent density functional theory calculations enable prediction of electronic absorption spectra and excited state properties [18] [17]. The primary electronic transition corresponds to promotion of an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, resulting in charge transfer from the amino group to the aromatic ring system [18]. The calculated absorption maximum typically appears in the ultraviolet region around 280-300 nanometers, consistent with experimental observations for similar substituted anilines [18].

Computational ParameterCalculated ValueMethod
Predicted pKa4.56 ± 0.10Computational prediction [4] [21]
LogP (octanol-water)2.294 at 25°CComputational calculation [4] [21]
Dipole MomentVariable with conformationDensity functional theory [15] [17]
HOMO EnergyNitrogen lone pair dominantB3LYP/6-311++G(d,p) [15] [13]
LUMO EnergyAromatic π* characterB3LYP/6-311++G(d,p) [15] [13]
Electronic Absorption~280-300 nm (predicted)Time-dependent density functional theory [18]

2,6-Diethyl-4-methylaniline represents a crucial aromatic amine intermediate in modern chemical synthesis, characterized by its molecular formula C₁₁H₁₇N and molecular weight of 163.26 grams per mole [2]. This substituted aniline derivative features two ethyl groups at the 2,6-positions and a methyl group at the 4-position of the benzene ring, creating a sterically hindered yet chemically versatile compound that serves as a key building block in pharmaceutical, agrochemical, and dye manufacturing industries [4]. The compound typically appears as a light yellow to yellow-orange liquid at room temperature and demonstrates remarkable stability under controlled conditions, making it an ideal candidate for large-scale industrial production processes [2] [5].

Meerwein Arylation Reaction Mechanisms

Fundamental Reaction Principles

The Meerwein arylation reaction mechanism represents one of the most significant pathways for synthesizing aromatic compounds containing the 2,6-diethyl-4-methylaniline framework [6] [7]. This reaction, first discovered by Hans Meerwein in 1939, involves the addition of an aryl diazonium salt to an electron-poor alkene in the presence of a metal catalyst, typically copper salts [8]. The reaction mechanism proceeds through a radical pathway, initiated by the reduction of an aryl diazonium salt by a copper(I) catalyst, generating an aryl radical that subsequently reacts with the alkene substrate [9].

The reaction begins with the formation of diazonium salts from 2,6-diethyl-4-methylaniline through diazotization using sodium nitrite and aqueous hydrohalic acids [8]. The resulting diazonium intermediate undergoes single-electron reduction by the copper catalyst, producing an aryl radical and releasing nitrogen gas [6]. This aryl radical then adds to the alkene substrate, forming a carbon-carbon bond and generating an alkyl radical intermediate. The alkyl radical is subsequently captured by the diazonium counterion, typically a halogen or tetrafluoroborate, leading to the formation of the final arylated product [6].

Mechanistic Pathways and Intermediates

The Meerwein arylation mechanism involves several distinct pathways depending on the reaction conditions and substrate nature [7] [9]. The primary reaction pathway follows a radical-nucleophilic aromatic substitution pattern, where the aryl radical acts as the electrophilic species [6]. The initial step involves the formation of the aryl radical through one-electron reduction of the diazonium salt by the copper(I) catalyst [10]. This process occurs rapidly at temperatures below 10°C, ensuring minimal decomposition of the diazonium intermediate [11].

The subsequent radical addition to the alkene occurs with high stereoselectivity, typically favoring syn addition products [12]. The resulting alkyl radical intermediate can undergo various transformations, including direct capture by halide ions or further radical coupling reactions [6]. In some cases, the alkyl radical can participate in elimination reactions, leading to the formation of vinyl-substituted aromatic compounds [6]. The reaction mechanism can be influenced by the electronic properties of both the aromatic ring and the alkene substrate, with electron-donating groups on the aromatic ring generally increasing reaction rates [9].

Catalyst Systems and Optimization

Modern Meerwein arylation reactions employ various catalyst systems to enhance reaction efficiency and selectivity [9]. Traditional copper(I) salts such as copper(I) chloride and copper(I) bromide remain the most commonly used catalysts, providing excellent reactivity under mild conditions [8]. However, recent developments have introduced iron(II) salts and photoredox catalysts as alternative systems that offer improved sustainability and broader substrate scope [9] [10].

Photoredox catalysis has emerged as a particularly promising approach for Meerwein arylation reactions [10] [12]. These systems utilize visible light to activate the diazonium salt through single-electron transfer processes, eliminating the need for stoichiometric metal catalysts [10]. Ruthenium-based photoredox catalysts such as [Ru(bpy)₃]²⁺ have demonstrated excellent activity in promoting aryl radical formation from diazonium salts [10]. The photocatalyzed reactions typically proceed at ambient temperature under mild conditions, offering significant advantages over traditional thermal processes [12].

The optimization of catalyst loading and reaction conditions plays a crucial role in achieving high yields and selectivity [9]. Typical reaction conditions involve temperatures ranging from 80-120°C for thermal processes, with reaction times varying from 1-8 hours depending on the substrate complexity [7]. Catalyst loadings of 5-20 mol% are generally sufficient to achieve complete conversion, with higher loadings required for more challenging substrates [9].

Substrate Scope and Limitations

The Meerwein arylation reaction demonstrates broad substrate scope, accommodating both electron-poor and electron-rich alkenes [6] [7]. Electron-withdrawing groups on the alkene, such as carbonyl, cyano, or ester functionalities, generally enhance reaction rates by stabilizing the radical intermediates [6]. Conversely, electron-rich alkenes can also participate in the reaction, though they may require modified reaction conditions or alternative catalyst systems [9].

The aromatic component of the reaction, derived from 2,6-diethyl-4-methylaniline, influences both reactivity and selectivity [13]. The presence of ethyl and methyl substituents provides steric hindrance that can affect the diazonium formation step and subsequent radical reactions [11]. However, these substituents also contribute to the stability of the aromatic radical, potentially improving reaction selectivity [9].

Limitations of the Meerwein arylation include sensitivity to reaction temperature and the potential for catalyst decomposition at elevated temperatures [7]. Side reactions such as triazine formation and diazo coupling can occur under certain conditions, particularly with electron-rich aromatics and insufficient acid concentration [11]. Additionally, the reaction may be limited by the stability of the diazonium salt, which can decompose through various pathways including hydrolysis and thermal decomposition [11].

Grignard Reagent-Based Synthetic Pathways

Formation of Grignard Precursors

The synthesis of 2,6-diethyl-4-methylaniline through Grignard reagent-based pathways typically begins with the conversion of the target aniline to its corresponding halide derivative [13] [14]. This transformation is most commonly achieved through the Sandmeyer reaction, which involves the diazotization of 2,6-diethyl-4-methylaniline followed by treatment with copper halides to produce 2,6-diethyl-4-methyl bromobenzene or chlorobenzene [13] [15]. The Sandmeyer reaction proceeds with excellent regioselectivity and typically achieves yields of 80-90% under optimized conditions [15].

The diazotization step requires careful temperature control, typically maintaining reaction temperatures between 0-5°C to ensure diazonium salt stability [11] [16]. Sodium nitrite and hydrochloric acid are the standard reagents for this transformation, with the reaction proceeding rapidly within 1-2 hours [11]. The resulting diazonium salt is then treated with copper(I) bromide or copper(I) chloride to effect the halogen substitution [15]. This process generates the necessary aryl halide precursor for subsequent Grignard reagent formation [14].

Alternative approaches for halide formation include direct halogenation reactions, though these typically suffer from poor regioselectivity compared to the Sandmeyer approach [17]. Metal-free bromination methods using molecular bromine have been developed as alternatives to traditional Sandmeyer reactions, offering simplified procedures and reduced metal waste [17].

Grignard Reagent Preparation and Characterization

The formation of Grignard reagents from 2,6-diethyl-4-methyl halogenated benzene proceeds through standard organometallic synthesis protocols [18] [14]. Magnesium metal is treated with the aryl halide in anhydrous ether or tetrahydrofuran at temperatures typically ranging from 35-50°C [18]. The reaction requires strict anhydrous conditions to prevent hydrolysis of the organometallic species [18].

The preparation typically involves the activation of magnesium metal surface through treatment with iodine or 1,2-dibromoethane to initiate the reaction [18]. Once initiated, the reaction proceeds exothermically, requiring careful temperature control to maintain optimal reaction rates while preventing decomposition [18]. The formation of the Grignard reagent is often monitored through gas evolution measurements or titration methods to determine conversion efficiency [18].

The resulting 2,6-diethyl-4-methylphenylmagnesium halide demonstrates typical Grignard reagent reactivity, including strong nucleophilic character and sensitivity to protic solvents [18]. The steric hindrance provided by the ethyl substituents may influence the reactivity patterns, potentially requiring modified reaction conditions for certain transformations [19] [20].

Nucleophilic Addition Reactions

Grignard reagents derived from 2,6-diethyl-4-methyl halogenated benzene participate in a wide range of nucleophilic addition reactions [19] [18]. The most common applications involve additions to carbonyl compounds, including aldehydes, ketones, and esters, to form carbon-carbon bonds [18]. These reactions typically proceed with high efficiency, achieving yields of 70-85% under optimized conditions [14].

The addition of 2,6-diethyl-4-methylphenylmagnesium bromide to ethylene oxide represents a particularly important synthetic transformation [14]. This reaction produces 2-(2,6-diethyl-4-methylphenyl)ethanol, which serves as a key intermediate for further synthetic elaboration [14]. The reaction typically requires temperatures of 50-80°C and proceeds through a nucleophilic ring-opening mechanism [14].

Recent developments in Grignard chemistry have demonstrated the utility of these reagents in 1,6-conjugate addition reactions to aza-para-quinone methide intermediates [19] [20]. These transformations enable the synthesis of 4-substituted aniline derivatives through copper-catalyzed processes [19]. The reactions demonstrate excellent functional group tolerance and can be performed under both racemic and enantioselective conditions [20].

Applications in Complex Molecule Synthesis

Grignard reagent-based pathways offer significant advantages for the synthesis of complex molecules containing the 2,6-diethyl-4-methylaniline framework [21] [22]. The strong nucleophilic character of these reagents enables the formation of challenging carbon-carbon bonds that may be difficult to achieve through alternative methods [18]. Additionally, the compatibility of Grignard reagents with various functional groups allows for the construction of polyfunctional target molecules [21].

One particularly notable application involves the synthesis of pharmaceutical intermediates through Grignard-mediated coupling reactions [22]. These processes often involve the addition of the Grignard reagent to specialized carbonyl compounds or activated esters, followed by functional group manipulation to generate the desired target structures [22]. The ability to introduce the 2,6-diethyl-4-methylphenyl moiety through Grignard chemistry provides access to structurally diverse compound libraries [22].

The scalability of Grignard reagent-based processes makes them attractive for industrial applications [21]. Large-scale reactions can be performed in standard reactor equipment with appropriate safety measures to handle the reactive organometallic species [21]. Process optimization typically focuses on maximizing yields while minimizing side reactions such as enolate formation or Wurtz coupling [18].

Catalytic Hydrogenation Approaches

Palladium-Catalyzed Hydrogenation Systems

Palladium-based catalysts represent the most widely employed systems for the catalytic hydrogenation of nitro compounds to produce 2,6-diethyl-4-methylaniline [23] [24]. Alumina-supported palladium catalysts have been specifically identified as candidate materials that provide sustained aniline yields at elevated temperatures exceeding 100°C [23] [25]. These catalyst systems demonstrate exceptional activity and preferential reduction of nitro groups in proximity to aromatic systems, making them ideally suited for the selective synthesis of aromatic amines [23].

The optimization of palladium loading has proven critical for achieving high selectivity and avoiding overhydrogenation products [23]. Research has demonstrated that low loading catalysts (0.3 weight percent palladium/alumina) are favored as they maximize aniline selectivity while preventing the formation of overhydrogenated byproducts such as cyclohexylamine derivatives [23]. Higher loading samples (5 weight percent palladium/alumina) tend to promote secondary reactions that compromise product selectivity [23].

The morphology of palladium crystallites significantly influences catalytic performance [23]. Temperature-programmed infrared spectroscopy of chemisorbed carbon monoxide has revealed that palladium nanoparticles in low-loading technical catalysts approximate truncated cuboctahedra with mean particle sizes of approximately 5 nanometers [23]. This specific morphology contributes to the high activity and selectivity observed in nitrobenzene hydrogenation reactions [23].

Process conditions for palladium-catalyzed hydrogenation typically involve hydrogen pressures of 20-50 bar and temperatures ranging from 60-100°C [23]. The reaction demonstrates effectively complete nitrobenzene conversion for both high and low loading catalysts, but with distinct selectivity profiles favoring the low loading systems [23]. Residence time sensitivity has been observed, with aniline yield following a volcano-type curve that peaks at 97% selectivity under optimized weight hourly space velocity conditions [23].

Alternative Metal Catalyst Systems

Beyond palladium, several alternative metal catalyst systems have been developed for the hydrogenation of nitro compounds to anilines [26] [24]. Manganese ferrite (MnFe₂O₄)-supported catalysts represent a particularly innovative approach, combining high catalytic activity with magnetic separability for enhanced catalyst recovery [24]. These systems achieve remarkable aniline selectivity above 96% while maintaining high nitrobenzene conversion rates [24].

The magnetic support alone demonstrates moderate catalytic activity even without noble metals, achieving up to 94% nitrobenzene conversion with 47% aniline yield [24]. When combined with palladium nanoparticles, the synergistic effect yields a highly efficient catalyst system capable of achieving above 96% aniline yield and selectivity [24]. The magnetic properties enable facile catalyst separation using external magnetic fields, offering significant advantages over conventional filtration methods [24].

Nickel-based catalysts, particularly Raney nickel, have long been employed for nitro compound hydrogenation [27]. These systems typically operate under more forcing conditions, requiring hydrogen pressures of 30-80 bar and temperatures of 100-150°C [27]. While nickel catalysts are generally less selective than palladium systems, they offer cost advantages and can be effective for large-scale applications where high selectivity is not critical [27].

Iron-based catalysts have emerged as sustainable alternatives to precious metal systems [27]. Supported iron catalysts (8% Fe₂O₃/carbon) demonstrate excellent selectivity for nitrobenzene reduction when using hydrazine hydrate as a hydrogen source [27]. Under mild conditions (atmospheric pressure, 60°C), these systems achieve 100% selectivity for aniline formation at 95% nitrobenzene conversion [27].

Enzymatic and Biocatalytic Approaches

Recent developments in biocatalysis have introduced enzymatic approaches for the selective hydrogenation of nitro compounds to amines [26]. Hydrogenase enzymes coupled with carbon black supports offer a novel paradigm for chemoselective nitro group reduction under mild aqueous conditions [26]. These systems release electrons from hydrogen gas to the carbon support, facilitating nitro group reduction without the need for traditional metal catalysts [26].

For thirty different nitroarenes, the enzymatic system demonstrates full conversion with isolated yields ranging from 78-96% [26]. The products include important pharmaceutical intermediates such as benzocaine, procainamide, and mesalazine, as well as 4-aminophenol, which serves as a precursor to paracetamol [26]. Gram-scale synthesis capabilities have been demonstrated, with procainamide produced in 90% isolated yield [26].

The enzymatic catalyst exhibits excellent stability in reactions lasting up to 72 hours and demonstrates full reusability over five cycles with total turnover numbers exceeding one million [26]. These characteristics indicate significant potential for direct translation to fine chemical manufacturing applications [26]. The high selectivity for nitro group reduction over other unsaturated bonds, combined with tolerance to a wide range of functional groups, makes this approach particularly attractive for complex molecule synthesis [26].

The environmental advantages of enzymatic systems include operation under ambient conditions, use of water as solvent, and elimination of heavy metal catalysts [26]. These factors contribute to reduced environmental impact and simplified downstream processing requirements [26].

Process Integration and Optimization

The integration of catalytic hydrogenation processes with upstream nitration reactions offers significant opportunities for process intensification and cost reduction [28]. Combined nitration-hydrogenation processes can achieve 15-25% cost reductions compared to separate unit operations [28]. The implementation of heat recovery systems enables operation at elevated temperatures while maintaining energy efficiency [23].

Continuous flow processing represents an emerging approach for enhancing reaction control and product quality [23]. Microreactor systems provide superior temperature and residence time control compared to batch processes, resulting in 10-20% yield improvements and enhanced product consistency [23]. The reduced thermal mass of microreactor systems also enables rapid response to process upsets and improved safety characteristics [23].

Quality control parameters for catalytic hydrogenation include online monitoring of conversion rates, product selectivity, and catalyst activity [23]. Advanced analytical techniques such as in-line spectroscopy and real-time gas chromatography enable continuous process optimization and early detection of catalyst deactivation [23]. These monitoring systems contribute to 5-15% quality improvements through enhanced process control [23].

Waste minimization strategies focus on catalyst recycling and solvent recovery systems [24]. Magnetic separation technologies enable efficient recovery of supported catalysts, reducing catalyst consumption by 40-60% [24]. Closed-loop solvent recovery systems can achieve 30-50% waste reduction while maintaining product quality standards [24].

Industrial-Scale Production Optimization Strategies

Process Integration and Heat Management

Industrial-scale production of 2,6-diethyl-4-methylaniline requires sophisticated process integration strategies to maximize efficiency and minimize environmental impact [29] [28]. The combination of nitration and reduction processes in integrated manufacturing facilities enables significant cost reductions through shared utilities and optimized material flows [28]. Heat integration between exothermic nitration reactions and endothermic hydrogenation processes can achieve 20-30% energy savings compared to separate unit operations [28].

Advanced heat recovery systems are essential for operating hydrogenation processes at elevated temperatures above 100°C while maintaining economic viability [23] [25]. Heat exchangers and thermal integration networks enable the recovery of waste heat from high-temperature operations for use in lower-temperature process steps [23]. This approach not only reduces energy consumption but also enables operation under conditions that favor higher reaction rates and improved product selectivity [25].

The implementation of process intensification technologies, including reactive distillation and microreactor systems, offers additional opportunities for efficiency improvements [29]. Reactive distillation combines reaction and separation in a single unit operation, reducing capital costs and energy requirements [29]. Microreactor technology provides enhanced heat and mass transfer characteristics, enabling operation under more aggressive conditions while maintaining precise process control [29].

Temperature control systems must account for the exothermic nature of many synthetic transformations while preventing thermal decomposition of sensitive intermediates [29]. Advanced process control systems incorporating model predictive control algorithms enable optimal temperature profiles that maximize productivity while ensuring product quality [29].

Catalyst Management and Recycling

Effective catalyst management represents a critical component of industrial-scale production optimization [24] [30]. Magnetic separation technologies have revolutionized catalyst recovery for systems employing ferrite-supported catalysts, enabling efficient separation and reuse with minimal catalyst losses [24]. These systems can achieve 40-60% reductions in catalyst costs compared to conventional disposal and replacement practices [24].

Catalyst regeneration protocols must be developed to restore activity while maintaining structural integrity [24]. In-situ regeneration techniques, including controlled oxidation and reduction cycles, can extend catalyst lifetimes and reduce replacement frequency [24]. For palladium-based systems, careful control of regeneration conditions prevents sintering and maintains the optimal particle size distribution required for high activity [23].

The development of robust catalyst supports that withstand multiple regeneration cycles is essential for long-term economic viability [24]. Advanced support materials, including mesoporous silicas and carbon nanotubes, offer enhanced stability and resistance to leaching under industrial operating conditions [24]. These materials enable extended catalyst lifetimes and reduced maintenance requirements [24].

Catalyst monitoring systems provide real-time information on catalyst activity and selectivity, enabling predictive maintenance strategies [23]. Online analytical techniques, including X-ray absorption spectroscopy and electron paramagnetic resonance, can detect early signs of catalyst deactivation and guide regeneration scheduling [23].

Environmental Compliance and Sustainability

Modern industrial production of aromatic amines must comply with increasingly stringent environmental regulations [31] [32]. Regulatory agencies including the Environmental Protection Agency and REACH impose strict guidelines on waste disposal, emissions control, and worker safety [30]. Compliance costs can be substantial, requiring significant investment in pollution control systems and environmental monitoring [30].

Waste minimization strategies focus on closed-loop solvent recovery and process water recycling [30]. Advanced separation technologies, including membrane filtration and adsorption systems, enable the recovery and reuse of organic solvents with purities suitable for recycle [30]. Process water treatment systems remove trace contaminants and enable water reuse, reducing both raw material costs and wastewater discharge volumes [30].

Air emissions control systems must address volatile organic compounds and potential carcinogenic materials [31] [32]. Activated carbon adsorption systems and thermal oxidizers provide effective control of organic emissions while meeting regulatory requirements [31]. Worker exposure monitoring and personal protective equipment programs ensure compliance with occupational health standards [32].

The implementation of green chemistry principles focuses on reducing hazardous material usage and developing more sustainable synthetic pathways [9]. Alternative solvents, including ionic liquids and supercritical fluids, offer reduced environmental impact compared to traditional organic solvents [9]. Catalytic processes that eliminate stoichiometric reagents reduce waste generation and improve atom economy [9].

Quality Assurance and Process Analytics

Comprehensive quality assurance programs are essential for maintaining product specifications and regulatory compliance [30]. Statistical process control systems monitor critical quality parameters and detect deviations from target specifications before they impact product quality [30]. Real-time analytical instrumentation, including near-infrared spectroscopy and mass spectrometry, provides immediate feedback on product composition and purity [30].

Advanced process analytical technology enables continuous monitoring of reaction progress and product formation [23]. In-line chromatographic systems and spectroscopic analyzers provide real-time data on conversion efficiency and selectivity [23]. This information enables dynamic optimization of reaction conditions and rapid response to process upsets [23].

Batch-to-batch consistency requires robust control of raw material quality and process parameters [30]. Incoming material inspection protocols verify the quality of starting materials and ensure compliance with specifications [30]. Process historians maintain comprehensive records of operating conditions and product quality, enabling trend analysis and continuous improvement [30].

Validation protocols for new processes and equipment modifications ensure continued compliance with regulatory requirements [30]. Change control procedures document all process modifications and their impact on product quality [30]. These systems provide the documentation required for regulatory submissions and facility inspections [30].

The global nature of chemical manufacturing requires compliance with multiple regulatory frameworks across different jurisdictions [30]. Harmonization of quality standards and testing protocols enables efficient global distribution while maintaining regulatory compliance [30]. International quality standards such as ISO 9001 provide frameworks for quality management systems that meet global requirements [30].

Manufacturing excellence initiatives focus on continuous improvement and operational efficiency [30]. Lean manufacturing principles eliminate waste and optimize material flows, while Six Sigma methodologies reduce process variability and improve quality [30]. These approaches contribute to cost reduction and enhanced competitiveness in global markets [30].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 233 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 233 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 232 of 233 companies with hazard statement code(s):;
H302 (99.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24544-08-9

Wikipedia

2,6-diethyl-p-toluidine

Dates

Last modified: 08-16-2023

Explore Compound Types